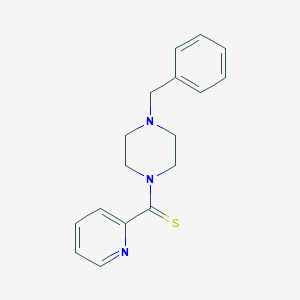
3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which play a role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one possesses a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, scavenge free radicals, and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one in lab experiments is its synthetic availability. It can be easily synthesized in large quantities, making it an attractive candidate for further studies. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an antimicrobial agent against drug-resistant bacteria. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one involves the reaction of 2-hydroxy-1H-quinolin-4-one with benzyl mercaptan in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been evaluated for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C16H13NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2S/c18-14-12-8-4-5-9-13(12)17-16(19)15(14)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19) |
Clave InChI |
SCHABODZAWAYNV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C3C2=O)O |
SMILES |
C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3NC2=O)O |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)

![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)
![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)

![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)